molecular formula C8H8Cl2F3N B3383206 (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 39959-48-3

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B3383206
CAS No.: 39959-48-3
M. Wt: 246.05 g/mol
InChI Key: WOUQDMMHZDTEEG-UHFFFAOYSA-N
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Description

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanamine group attached to a benzene ring, making it a versatile intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2-chloro-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Automated Amination: Employing automated systems to control the amination reaction, ensuring precise addition of reagents and maintaining optimal reaction conditions.

    Crystallization: The final product is purified through crystallization, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted phenylmethanamines.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Ligand Formation: Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology and Medicine

    Drug Development: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders.

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry

    Polymer Production: Utilized in the production of specialty polymers with unique properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, affecting biochemical pathways.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
  • (2-Chloro-3-(difluoromethyl)phenyl)methanamine hydrochloride
  • (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Uniqueness

  • Substitution Pattern : The specific positioning of the chloro and trifluoromethyl groups on the benzene ring imparts unique reactivity and properties.
  • Reactivity : The presence of both electron-withdrawing and electron-donating groups influences its reactivity in chemical reactions, making it a versatile intermediate.

This detailed overview provides a comprehensive understanding of (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUQDMMHZDTEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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